molecular formula C9H7FN2O2 B2636617 5-(4-Fluorophenyl)imidazolidine-2,4-dione CAS No. 568584-34-9

5-(4-Fluorophenyl)imidazolidine-2,4-dione

Cat. No.: B2636617
CAS No.: 568584-34-9
M. Wt: 194.165
InChI Key: JVJWBNDTVJFUDT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol It is characterized by the presence of a fluorophenyl group attached to an imidazolidine-2,4-dione core

Scientific Research Applications

5-(4-Fluorophenyl)imidazolidine-2,4-dione has several applications in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)imidazolidine-2,4-dione
  • 5-(4-Bromophenyl)imidazolidine-2,4-dione
  • 5-(4-Methylphenyl)imidazolidine-2,4-dione

Uniqueness

5-(4-Fluorophenyl)imidazolidine-2,4-dione is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

5-(4-fluorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJWBNDTVJFUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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